molecular formula C8H17ClN2O B2898552 (1S,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride CAS No. 2306249-68-1

(1S,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride

Cat. No. B2898552
CAS RN: 2306249-68-1
M. Wt: 192.69
InChI Key: XBVCJYATKKSVED-HNJRQZNRSA-N
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Description

“(1S,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride” is a compound that likely contains a cyclopentane ring, which is a ring of five carbon atoms. The “1S,3R” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “amino” part suggests the presence of an amine group (-NH2), and “carboxamide” indicates a carboxamide group (CONH2). The “hydrochloride” part means that this compound is likely a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a cyclopentane ring with substituents at the 1 and 3 positions. The stereochemistry is indicated by the “1S,3R” notation, but without a specific 3D structure or further information, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical process, the mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Like all chemicals, safe handling is crucial. The specific safety and hazards would depend on the properties of this compound. It’s always important to refer to the material safety data sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(1S,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(7(11)10-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVCJYATKKSVED-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)C(=O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](C1)N)C(=O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride

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